molecular formula C11H9N5O B4331200 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- CAS No. 71347-43-8

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-

Cat. No.: B4331200
CAS No.: 71347-43-8
M. Wt: 227.22 g/mol
InChI Key: XFIVBCBTECXSMA-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- consists of a triazole ring fused with a triazine ring, with a methoxyphenyl group attached at the 7th position.

Preparation Methods

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with cyanogen bromide to form the intermediate 4-methoxyphenyl-1,2,4-triazole. This intermediate is then reacted with formamide to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

  • Chemistry

Properties

IUPAC Name

7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-17-9-4-2-8(3-5-9)10-6-13-16-7-12-15-11(16)14-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIVBCBTECXSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221542
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71347-43-8
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071347438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.1 g. of p-methoxyphenylglyoxal, 6.7 g. of 3,4-diamino-4H-1,2,4-triazole and 4.1 g. of sodium acetate in 90 ml. of 67% acetic acid is heated on a steam bath for 1/2 hour. Water is added and heating is continued until crystals separate. The mixture is cooled and filtered. The precipitate is washed with water, ethanol and then hexane giving the desired product as yellow plates, m.p. 282.5°-284.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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